molecular formula C30H52O4 B576530 BISABOLOLOXIDE CAS No. 11087-43-7

BISABOLOLOXIDE

Cat. No.: B576530
CAS No.: 11087-43-7
M. Wt: 476.7 g/mol
InChI Key: FZHGQBOZUMAPRQ-FIZODLOOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bisabolol oxide A can be synthesized through the microbial transformation of α-bisabolol using fungi such as Thamnidium elegans and Penicillium neocrassum. The transformation involves the oxidation of α-bisabolol to produce bisabolol oxide A and B .

Industrial Production Methods: Industrial production of bisabolol oxide A often involves the extraction of essential oils from plants like chamomile, followed by steam distillation and purification processes. Additionally, biotechnological methods using metabolically engineered Escherichia coli have been developed to produce bisabolol oxide A in large quantities .

Chemical Reactions Analysis

Types of Reactions: Bisabolol oxide A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize bisabolol oxide A.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce bisabolol oxide A.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include different oxidized or reduced derivatives of bisabolol oxide A, which can have varying biological activities .

Scientific Research Applications

Bisabolol oxide A has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Bisabolol oxide A is unique due to its specific oxidation state and the resulting biological activities. Its ability to induce apoptosis in cancer cells and its potent anti-inflammatory properties make it a valuable compound for therapeutic applications .

Properties

CAS No.

11087-43-7

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

2-[(2S,5S)-5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol;(3S,6S)-2,2,6-trimethyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]oxan-3-ol

InChI

InChI=1S/2C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16;1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h2*5,12-13,16H,6-10H2,1-4H3/t12?,13-,15-;12-,13+,15+/m01/s1

InChI Key

FZHGQBOZUMAPRQ-FIZODLOOSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)[C@@]2(CC[C@@H](C(O2)(C)C)O)C.CC1=CCC(CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C

SMILES

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C

Canonical SMILES

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C.CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C

Synonyms

BISABOLOLOXIDE

Origin of Product

United States

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